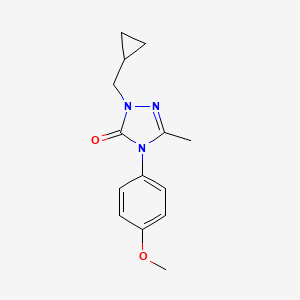

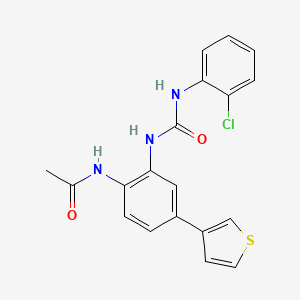

5-氯-N-((5-(呋喃-2-基(羟基)甲基)噻吩-2-基)甲基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide compounds, including those with complex structures similar to the subject compound, often involves multi-step chemical reactions. These processes might include sulfonylation, formation of pyridinium salts, and reactions with phosphorus pentachloride for sulfonyl chloride formation. Subsequently, treatment with ammonium bicarbonate and methyl magnesium chloride could be employed to introduce specific functional groups (Urban et al., 2003).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. The compound's structure is further complicated by the inclusion of furan and thiophene rings, which are crucial for its biological activity. X-ray diffraction and NMR spectroscopy are commonly used techniques for structural analysis, providing detailed insights into the compound's geometry and electronic structure (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonamide compounds, including our compound of interest, participate in various chemical reactions. These can include nucleophilic substitution reactions, which are pivotal for the synthesis of heteroaryl ether core structures. The reactivity of these compounds often depends on the presence of electron-donating or withdrawing groups within the molecule, influencing their chemical behavior and interactions with other compounds (Williams et al., 2010).

科学研究应用

化学合成和反应

化合物5-氯-N-((5-(呋喃-2-基(羟基)甲基)噻吩-2-基)甲基)噻吩-2-磺酰胺在各种科学研究应用中展现出显著潜力,特别是在化学合成和反应方面。例如,已经探索了类似磺酰胺的合成和衍生化,以创造具有潜在药物化学应用的新化合物。正如Prugh等人(1991年)报道的制备5-取代噻吩[2,3-b]噻吩-2-磺酰胺所示,这展示了磺酰胺衍生物在药物发现中的多功能性。此外,已经研究了黏氯酸衍生物的电化学氧化,包括芳基和烷基硫衍生物,以了解它们的电化学行为和创造反应中间体的潜力。

潜在的抑制效应和腐蚀抑制

研究还探讨了类似化合物对酶的潜在抑制效应以及它们作为腐蚀抑制剂的用途。例如,Sappani和Karthikeyan(2014年)研究了相关磺酰胺衍生物作为轻度钢在酸性介质中的腐蚀抑制剂的有效性,突出了这些化合物在材料科学和工业应用中的潜力。

催化和合成应用

此外,已经广泛探讨了含有呋喃和噻吩基团的化合物的合成效用,类似于所讨论的化合物。这些化合物在有机合成中作为关键中间体,提供了通往多样化化学结构的途径。例如,已经利用Vilsmeier反应合成了5-(氯甲基)-2-呋喃醛,展示了在合成有机化学中使用呋喃衍生物的潜力。

属性

IUPAC Name |

5-chloro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S3/c15-12-5-6-13(22-12)23(18,19)16-8-9-3-4-11(21-9)14(17)10-2-1-7-20-10/h1-7,14,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAFXLUBIDAAAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)

![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)

![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)

![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)